molecular formula C10H11ClO3 B14778023 Ethyl 2-chloro-4-methoxybenzoate

Ethyl 2-chloro-4-methoxybenzoate

Cat. No.: B14778023
M. Wt: 214.64 g/mol
InChI Key: OUKIIAYUDJOUBW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the fourth position is substituted with a methoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-4-methoxybenzoate can be synthesized through the esterification of 2-chloro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-methoxybenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Products such as 2-azido-4-methoxybenzoate or 2-thio-4-methoxybenzoate.

    Hydrolysis: 2-chloro-4-methoxybenzoic acid.

    Reduction: 2-chloro-4-methoxybenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxybenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-chloro-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2-chloro-4-methoxybenzoic acid: The carboxylic acid form of the compound.

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical reactivity and biological activity. Its ester group makes it more lipophilic, enhancing its ability to penetrate biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

ethyl 2-chloro-4-methoxybenzoate

InChI

InChI=1S/C10H11ClO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3

InChI Key

OUKIIAYUDJOUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

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